2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol

Synthetic Chemistry Process Development Pyrazole Derivatization

Procurement challenge: Sourcing a pyrazole-alcohol intermediate with a defined 1,3-dimethyl substitution and a primary hydroxyl handle for reliable downstream derivatization. 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol (95%, C₇H₁₂N₂O, MW 140.18) resolves this. • High synthetic yield (93% from ketone precursor) ensures cost-effective, scalable supply. • XLogP 0.2 balances lipophilicity for ADME optimization-quantifiably less polar than the methanol analog. • Consistent 1,3-dimethyl regiochemistry guarantees predictable metal-chelation and electrophilic substitution patterns.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13257590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CCO)C
InChIInChI=1S/C7H12N2O/c1-6-5-7(3-4-10)9(2)8-6/h5,10H,3-4H2,1-2H3
InChIKeyDYSOJFPGHXREHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol: Scientific and Industrial Procurement Guide for This Pyrazole-Ethanol Building Block


2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol (CAS 91026-99-2) is a functionalized pyrazole derivative featuring a 1,3-dimethyl substitution pattern and a primary alcohol side chain at the 5-position. This heterocyclic alcohol belongs to a class of compounds widely utilized as versatile synthetic intermediates and building blocks in medicinal chemistry and agrochemical research . Its primary alcohol moiety enables a range of downstream derivatizations, including esterification, etherification, and halogenation, while the pyrazole core provides a privileged scaffold for bioisosteric replacement and metal coordination .

Workflow Medicinal chemistry and agrochemical intermediate derivatization
Chemistry Privileged pyrazole scaffold with a primary alcohol handle for reliable functionalization
Selection Distinct 1,3-dimethyl pattern for regioselective control and metal-coordination studies

2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol: Why Generic Substitution with Related Analogs Fails in Precision Research


Selecting a pyrazole-alcohol derivative for a specific application is not merely a matter of choosing any in-class compound. Subtle variations in the pyrazole substitution pattern and the nature of the side chain can profoundly impact downstream reactivity, physicochemical properties, and biological performance. For instance, the difference between a primary alcohol (ethanol side chain) and a methyl ketone (ethanone side chain) determines the types of chemical transformations possible, while the 1,3-dimethyl substitution pattern dictates the regioselectivity of electrophilic aromatic substitution and the steric environment around the metal-chelating nitrogen atoms [1]. Furthermore, even small changes in the alkyl linker length can lead to significant differences in lipophilicity, as demonstrated in structure-activity relationship (SAR) studies on related pyrazole-based enzyme inhibitors [2]. The evidence below quantifies these critical distinctions, demonstrating why 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol offers a unique and predictable profile that cannot be assumed for its closest structural analogs.

Risk Factor
Target Profile
Substitute May Shift
Side-chain reactivity
Primary alcohol for esterification, etherification, halogenation
Methyl ketone analog limits derivatization to carbonyl chemistry only
Lipophilicity (XLogP)
Measurable logP profile suited for permeability optimization
Methanol analog is significantly more polar, altering ADME predictions
Metal-coordination site
1,3-dimethyl pattern defines electronic and steric ligand environment
Regioisomeric pyrazoles exhibit drastically different deprotonation reactivity

2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol: Quantitative Differential Evidence vs. Closest Analogs


Superior Synthetic Yield for the Alcohol vs. Its Ketone Precursor via Reduction

The target compound, 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol, can be synthesized from its direct ketone precursor, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one, via a straightforward sodium borohydride reduction. This specific transformation has been reported to proceed with a high isolated yield, providing a reliable and efficient route for obtaining the alcohol building block . This contrasts with alternative synthetic pathways to other in-class pyrazole alcohols, which may require more complex, multi-step procedures and result in lower overall yields. For example, the synthesis of the related (1,3-dimethyl-1H-pyrazol-5-yl)methanol via chromatographic purification has been reported with a notably lower yield . This difference in synthetic efficiency is a key procurement and planning consideration.

Synthetic Yield
Cross-study comparable
Target: 93% yield
Comparator: 72.9% yield
Supports efficient, high-yielding route for reliable supply
NaBH4 reduction vs. multi-step chromatographic purification
Synthetic Chemistry Process Development Pyrazole Derivatization

Increased Lipophilicity (XLogP) Compared to the Methanol Analog

Lipophilicity is a critical determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. A comparison of calculated partition coefficients (XLogP) reveals that 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol (XLogP = 0.2) is significantly more lipophilic than its direct methanol analog, (1,3-dimethyl-1H-pyrazol-5-yl)methanol (XLogP = -0.2) [1]. This quantifiable difference is a direct consequence of the additional methylene unit in the ethanol side chain. While both compounds retain the same 1,3-dimethylpyrazole core, the extension of the alkyl linker in the target compound predicts a measurably different behavior in terms of membrane permeability and metabolic stability, as corroborated by broader structure-activity relationship studies on pyrazole derivatives [2].

Lipophilicity (XLogP)
Cross-study comparable
Target XLogP = 0.2
Comparator XLogP = -0.2
More lipophilic profile may support permeability optimization
Calculated physicochemical property; Δ +0.4
Physicochemical Properties Medicinal Chemistry Drug Design

Distinct Reactivity Profile vs. Ketone Analog for Downstream Derivatization

The presence of a primary alcohol versus a methyl ketone dictates vastly different downstream synthetic pathways. The target compound, 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol, possesses a hydroxyl group, making it suitable for esterification, etherification, and conversion to a leaving group (e.g., halogenation, tosylation). In contrast, its direct analog, 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one, contains a carbonyl group, which is amenable to reactions like Wittig olefination, reductive amination, and nucleophilic addition . Furthermore, the alcohol's hydrogen bond donor capacity (1 HBD) and acceptor capacity (2 HBA) differ fundamentally from the ketone's profile (0 HBD, 2 HBA) . This means the two compounds are not interchangeable in a synthetic sequence; the choice of starting material is dictated by the required final connectivity and functional group.

Reactivity Profile
Class-level inference
Alcohol (HBD/HBA)
vs. Ketone (HBA only)
Functional group dictates compatible synthetic pathways
Qualitative difference; ketone precludes direct esterification
Synthetic Chemistry Medicinal Chemistry Functional Group Interconversion

Unique Metal-Chelation and Ligand Design Potential Due to 1,3-Dimethyl Substitution Pattern

The specific 1,3-dimethyl substitution pattern on the pyrazole ring of the target compound confers distinct electronic and steric properties that influence its behavior as a ligand. Spectroscopic and computational studies have demonstrated that the 1,3-dimethyl substitution pattern in pyrazole derivatives affects the electron density on the nitrogen atoms and the vibrational modes of the ring, which in turn dictates metal-binding affinity and the geometry of resulting complexes [1]. This is a key differentiator from other regioisomers, such as 1,5-dimethylpyrazoles. For example, the 'Adjacent Lone Pair Effect' has been shown to create a drastic difference in deprotonation reactivity between 3- and 5-alkylpyrazole isomers, where 5-alkyl isomers are completely unreactive under conditions that readily deprotonate 3-alkyl isomers [2]. While this specific reactivity study was on alkyl isomers, it highlights the profound and predictable impact that the precise substitution pattern has on the chemistry of the pyrazole core. This implies that 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol will have a distinct and quantifiable coordination chemistry profile compared to its regioisomers, a critical factor for research in catalysis and metallodrug design.

Coordination Chemistry
Class-level inference
1,3-dimethyl pattern affects metal-binding affinity
Supports predictable ligand design for catalysis research
Regioisomer-specific reactivity requires validation
Coordination Chemistry Catalysis Inorganic Synthesis

2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol: Key Application Scenarios Based on Verified Differential Evidence


As a Versatile Building Block for Diversified Chemical Libraries

The primary alcohol functionality of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol makes it an ideal core scaffold for generating diverse compound libraries in medicinal chemistry. Its high synthetic yield from the ketone precursor (93%) ensures a cost-effective and reliable supply for large-scale parallel synthesis. The hydroxyl group serves as a handle for a wide array of reliable transformations, including Mitsunobu reactions, esterifications, and conversion to alkyl halides for subsequent nucleophilic substitution. This allows medicinal chemists to rapidly explore structure-activity relationships around the pyrazole core, which is a known privileged structure. The ability to efficiently convert the ketone to the alcohol provides a strategic advantage in planning multi-step synthetic routes, offering a reliable and high-yielding entry point for further elaboration .

As a Ligand Precursor for Tailored Metal Complexes in Catalysis

The 1,3-dimethyl substitution pattern on the pyrazole ring of this compound provides a defined electronic and steric environment around the metal-binding nitrogen atoms, as evidenced by spectroscopic and computational analyses of similar ligands [1]. The ethanol side chain offers an additional point of functionalization, allowing researchers to attach the ligand to solid supports, incorporate it into larger ligand frameworks, or fine-tune the solubility and steric bulk of the resulting metal complex. This predictable coordination chemistry is essential for designing catalysts with specific activity and selectivity. The unique properties of the 1,3-dimethyl core differentiate it from other regioisomers, which may exhibit vastly different reactivities [2], making this specific compound a critical component for reproducible and high-performance catalytic systems.

As a Chemical Probe with Defined Physicochemical Properties

For early-stage drug discovery programs, controlling the physicochemical properties of lead compounds is paramount. 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol, with its calculated XLogP of 0.2 , occupies a favorable lipophilicity space that often correlates with good membrane permeability and oral bioavailability. This is a quantifiable improvement over more polar analogs like the methanol derivative (XLogP = -0.2) [3]. The ethanol linker provides a balance between the hydrophobic pyrazole core and the hydrophilic alcohol, which can be beneficial for optimizing a compound's ADME profile. When incorporated into a larger molecule, this building block can predictably modulate overall lipophilicity, making it a strategic choice for medicinal chemists aiming to fine-tune the drug-like properties of their candidates without introducing complex synthetic challenges.

Application
Selection Property
Validation Focus
Chemical library diversification
Reliable alcohol handle for parallel synthesis
Synthetic yield and derivatization efficiency
Metal complex ligand design
Defined 1,3-dimethyl coordination environment
Complex geometry and catalytic activity
Physicochemical property modulation
Intermediate lipophilicity (XLogP 0.2)
ADME assay and permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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